molecular formula C9H12N2OS B1622511 2-[(4-Methylphenyl)sulfanyl]acetohydrazide CAS No. 14776-65-9

2-[(4-Methylphenyl)sulfanyl]acetohydrazide

Cat. No. B1622511
CAS RN: 14776-65-9
M. Wt: 196.27 g/mol
InChI Key: ARDMGTOWLCOGKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “2-[(4-Methylphenyl)sulfanyl]acetohydrazide” is 196.27 . The molecular formula is C9H12N2OS . The canonical SMILES representation is CC1=CC=C(C=C1)SCC(=O)NN .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Methylphenyl)sulfanyl]acetohydrazide” include a molecular weight of 196.27 , a molecular formula of C9H12N2OS , and a canonical SMILES representation of CC1=CC=C(C=C1)SCC(=O)NN .

Scientific Research Applications

  • Synthesis and Biological Evaluation of 2-(4-methylsulfonyl phenyl) Indole Derivatives

    • Application Summary : This research focused on the synthesis and evaluation of 2-(4-methylsulfonylphenyl) indole derivatives for their antimicrobial, COX inhibitory, and anti-inflammatory activities .
    • Methods of Application : The compounds were synthesized and then assessed for their antimicrobial and anti-inflammatory activities. A molecular modeling study was also conducted for some compounds into the COX-2 active site .
    • Results : Compound 7g was identified as the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with a safe therapeutic dose .
  • Synthesis, Characterization, Docking Study and Antimicrobial Activity of 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] Ethanone Derivatives

    • Application Summary : This research involved the synthesis, characterization, docking study, and evaluation of the antimicrobial activity of new benzimidazole bridged benzophenone substituted indole scaffolds .
    • Methods of Application : The compounds were synthesized and tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .
    • Results : Compounds 11b, 11e, 11f, and 11h were revealed as potent compounds among the tested strains in the series 11a–k .

properties

IUPAC Name

2-(4-methylphenyl)sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-7-2-4-8(5-3-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDMGTOWLCOGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368755
Record name 2-[(4-Methylphenyl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)sulfanyl]acetohydrazide

CAS RN

14776-65-9
Record name 2-[(4-Methylphenyl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SK Mohamed, JT Mague, M Akkurt, MS Abbady… - IUCrData, 2017 - iucrdata.iucr.org
In the title compound, C21H22N4O2S, the dihedral angle between the pyrazole ring and adjacent benzene ring is 6.4 (1). The molecular conformation is influenced by intramolecular N…
Number of citations: 3 iucrdata.iucr.org
SK Mohamed, JT Mague, M Akkurt… - Acta Crystallographica …, 2022 - scripts.iucr.org
The title molecule, C21H26N2O3, adopts a V-shaped conformation and is chiral at the C atom with methyl group attached at the common cut of the edges of the V-conformation and …
Number of citations: 6 scripts.iucr.org

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